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Introduction
CL4F8-6 is a branched-chain ionizable cationic lipid that has demonstrated significant potential

in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA

(mRNA) therapeutics.[1][2][3] Its unique chemical structure contributes to the stability and

fusogenicity of LNPs, facilitating efficient endosomal escape and delivery of mRNA cargo into

the cytoplasm.[1][2][3] These characteristics make CL4F8-6 a compelling candidate for the

development of novel mRNA-based therapies, including gene editing applications.

This document provides detailed application notes and experimental protocols for the use of

CL4F8-6 in targeted mRNA therapeutics, with a specific focus on in vivo gene editing in a

murine model.

Key Applications
The primary application of CL4F8-6 is as a key component of LNPs for the systemic delivery of

mRNA. Due to its favorable biocompatibility and high efficiency in liver targeting, it is

particularly well-suited for therapies aimed at liver-expressed genes. A notable application is in

the field of CRISPR-Cas9 gene editing, where LNPs formulated with CL4F8-6 can be used to

deliver Cas9 mRNA and single-guide RNA (sgRNA) to hepatocytes for targeted gene knockout.

[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10855904?utm_src=pdf-interest
https://www.benchchem.com/product/b10855904?utm_src=pdf-body
https://www.researchgate.net/publication/365294937_Branching_Ionizable_Lipids_Can_Enhance_the_Stability_Fusogenicity_and_Functional_Delivery_of_mRNA
https://www.news-medical.net/news/20221110/Novel-branched-ionizable-lipid-greatly-increases-the-efficiency-of-mRNA-delivery.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC10059764/
https://www.researchgate.net/publication/365294937_Branching_Ionizable_Lipids_Can_Enhance_the_Stability_Fusogenicity_and_Functional_Delivery_of_mRNA
https://www.news-medical.net/news/20221110/Novel-branched-ionizable-lipid-greatly-increases-the-efficiency-of-mRNA-delivery.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC10059764/
https://www.benchchem.com/product/b10855904?utm_src=pdf-body
https://www.benchchem.com/product/b10855904?utm_src=pdf-body
https://www.benchchem.com/product/b10855904?utm_src=pdf-body
https://www.benchchem.com/product/b10855904?utm_src=pdf-body
https://www.researchgate.net/publication/365294937_Branching_Ionizable_Lipids_Can_Enhance_the_Stability_Fusogenicity_and_Functional_Delivery_of_mRNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Physicochemical Properties of CL4F8-6

Property Value Reference

Type Ionizable Cationic Lipid [1]

pKa 6.14 [1]

Key Feature Branched-chain tail [1][2][3]

Table 2: In Vivo Gene Editing Efficacy of CL4F8-6 LNPs
in Mice

Target Gene
Dosage (Total
RNA)

Genome
Editing (%)

Serum Protein
Reduction (%)

Reference

Transthyretin

(Ttr)
2.5 mg/kg 54% 77% [1]

Experimental Protocols
Protocol 1: Formulation of CL4F8-6 Lipid Nanoparticles
(LNPs) for mRNA Delivery
This protocol describes the formulation of CL4F8-6 LNPs encapsulating mRNA using the

ethanol dilution method.

Materials:

CL4F8-6 (ionizable lipid)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

Ethanol, 200 proof
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mRNA (e.g., Cas9 mRNA and sgRNA)

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

Preparation of Lipid Stock Solution:

Prepare individual stock solutions of CL4F8-6, cholesterol, DSPC, and DMG-PEG2k in

ethanol.

Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (CL4F8-
6:Cholesterol:DSPC:DMG-PEG2k).[1][4]

The final lipid concentration in the ethanol phase should be between 10-25 mM.

Preparation of mRNA Solution:

Dilute the mRNA (e.g., a mixture of Cas9 mRNA and sgRNA at a 1:2 weight ratio) in citrate

buffer (pH 4.0).[1]

LNP Formulation:

Set the flow rates of the microfluidic device to maintain a 3:1 aqueous to organic phase

ratio.

Inject the lipid solution (in ethanol) into one port and the mRNA solution (in citrate buffer)

into another port of the microfluidic mixer.

Collect the resulting LNP suspension.

Dialysis and Concentration:
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Transfer the LNP suspension to a dialysis cassette.

Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove

ethanol and raise the pH.

Concentrate the LNPs to the desired concentration using a suitable method like

ultrafiltration.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).

Protocol 2: In Vivo Gene Editing of Transthyretin (Ttr) in
Mice using CL4F8-6 LNPs
This protocol details the in vivo administration of CL4F8-6 LNPs for CRISPR-Cas9 mediated

gene editing of the Ttr gene in mice.

Materials:

CL4F8-6 LNPs encapsulating Cas9 mRNA and sgRNA targeting Ttr (prepared as in Protocol

1)

C57BL/6 mice (or other suitable strain)

Sterile PBS

Insulin syringes (or other appropriate syringes for intravenous injection)

Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

ELISA kit for mouse Transthyretin (TTR)

DNA extraction kit
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PCR reagents and primers for the Ttr gene locus

Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

Animal Dosing:

Dilute the CL4F8-6 LNP suspension in sterile PBS to the desired final concentration.

Administer a single intravenous (IV) injection of the LNP formulation to mice via the tail

vein. A recommended dose is 2.5 mg/kg of total RNA.[1]

Sample Collection:

Collect blood samples at predetermined time points (e.g., day 7, 14, and 28 post-injection)

to monitor serum TTR protein levels.

At the end of the study, euthanize the mice and harvest the liver for genomic DNA

extraction.

Analysis of Serum TTR Protein Levels:

Isolate serum from the collected blood samples.

Quantify the concentration of TTR in the serum using a commercially available mouse

TTR ELISA kit, following the manufacturer's instructions.[5][6][7][8][9]

Analysis of Genome Editing Efficiency:

Extract genomic DNA from the liver tissue using a DNA extraction kit.

Amplify the target region of the Ttr gene using PCR with specific primers flanking the

sgRNA target site.

Analyze the PCR products for insertions and deletions (indels) resulting from CRISPR-

Cas9 activity. This can be done using:
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Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis.

Next-Generation Sequencing (NGS) for a more comprehensive analysis of editing

outcomes.

Calculate the percentage of genome editing as the ratio of reads with indels to the total

number of reads.
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Caption: Workflow for in vivo gene editing using CL4F8-6 LNPs.
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Caption: Mechanism of CL4F8-6 LNP-mediated mRNA delivery and gene editing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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